6-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the pyrazolopyrimidine class This compound is characterized by its unique structure, which includes bromophenyl, fluorophenyl, and phenyl groups attached to a pyrazolopyrimidine core
Preparation Methods
The synthesis of 6-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include bromobenzene, fluorobenzene, and phenylhydrazine. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Cyclization: The pyrazolopyrimidine core can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
6-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can be compared with other similar compounds, such as:
4H-Pyrrolo[2,3-d]pyrimidin-4-one: This compound has a similar core structure but different substituents, leading to distinct chemical and biological properties.
6-(4-Fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one: Another related compound with a thieno ring instead of a pyrazolo ring, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C23H14BrFN4O |
---|---|
Molecular Weight |
461.3g/mol |
IUPAC Name |
6-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H14BrFN4O/c24-16-8-6-15(7-9-16)21-27-22-20(14-26-29(22)19-4-2-1-3-5-19)23(30)28(21)18-12-10-17(25)11-13-18/h1-14H |
InChI Key |
WPQHRZBAWPIZPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.